N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
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Overview
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a complex organic compound characterized by its unique chemical structure. This compound features a combination of chlorodifluoromethoxy and fluorophenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. One common approach is the [2+2+2] cycloaddition reaction, which is highly efficient for preparing complex polycyclic compounds . This reaction is often catalyzed by transition metals such as cobalt, nickel, or rhodium, in the presence of chiral ligands to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of ionic liquids as solvents to facilitate the reaction and improve yield . The choice of ionic liquid, reaction temperature, and concentration of reactants are critical factors that influence the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. For instance, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, leading to changes in cellular pathways and functions . The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-[5-(2-fluorophenyl)tetrazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N5O2/c17-16(19,20)27-11-7-5-10(6-8-11)21-14(26)9-25-23-15(22-24-25)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMYZFDUQKLHJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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